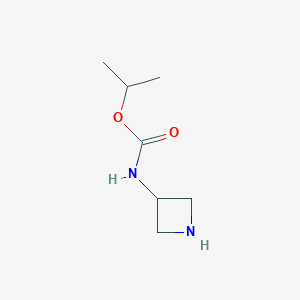

propan-2-ylN-(azetidin-3-yl)carbamate

Description

Historical Context of Carbamate Derivatives in Organic Chemistry

Carbamate derivatives have played a transformative role in organic chemistry since their discovery in the mid-19th century. The isolation of physostigmine, a naturally occurring methyl carbamate ester from Physostigma venenosum seeds in 1864, marked the first recognition of carbamates as biologically active compounds. Initially used to treat glaucoma and myasthenia gravis, physostigmine’s success catalyzed interest in synthetic carbamates. By the 1950s, carbaryl became the first carbamate pesticide registered in the United States, ushering in an era of agricultural applications.

The versatility of carbamates expanded further with the development of polyurethanes (PUs) in the 20th century. These polymers, synthesized from carbamate-containing monomers, revolutionized materials science through applications in elastomers, foams, and coatings. Concurrently, carbamates emerged as critical intermediates in organic synthesis, particularly as protecting groups for amines. The tert-butoxycarbonyl (Boc) group, for instance, became indispensable in peptide synthesis due to its stability under diverse reaction conditions. These historical milestones underscore the dual role of carbamates as functional materials and bioactive agents, setting the stage for advanced derivatives like propan-2-yl N-(azetidin-3-yl)carbamate.

Structural Significance of Azetidine-Containing Compounds

Azetidine, a four-membered saturated heterocycle with one nitrogen atom, exhibits unique structural and electronic properties that distinguish it from larger cyclic amines like pyrrolidine or piperidine. The ring strain inherent to azetidine’s small size (bond angles deviating from the ideal 109.5°) enhances its reactivity, enabling participation in nucleophilic substitutions and ring-opening reactions. This strain also influences the conformational flexibility of azetidine-containing molecules, making them valuable in drug design for targeting rigid binding pockets in enzymes or receptors.

The incorporation of azetidine into pharmacologically active compounds has yielded diverse therapeutic agents. For example, azetidine derivatives demonstrate anticancer, antimicrobial, and neuroprotective activities, often attributed to their ability to mimic transition states or interact with biological targets through hydrogen bonding and van der Waals interactions. The nitrogen atom in azetidine further serves as a site for functionalization, allowing chemists to append groups like carbamates to modulate solubility, stability, or target affinity. These structural attributes position azetidine as a privileged scaffold in medicinal chemistry, particularly when combined with functional groups such as carbamates.

Rationale for Studying Propan-2-yl N-(Azetidin-3-yl)Carbamate

Propan-2-yl N-(azetidin-3-yl)carbamate (molecular formula $$ \text{C}7\text{H}{14}\text{N}2\text{O}2 $$, PubChem CID: 58469243) represents a hybrid structure merging the carbamate moiety with the azetidine ring. This combination leverages the carbamate group’s proficiency as a protecting group and the azetidine ring’s bioactive potential. The compound’s isopropyl carbamate substituent enhances steric bulk and lipophilicity, which may improve membrane permeability compared to simpler azetidine derivatives.

From a synthetic perspective, the tert-butoxycarbonyl (Boc)-protected analog of this compound (tert-butyl N-(azetidin-3-yl)carbamate, CAS 91188-13-5) has been extensively utilized in peptide synthesis and as an intermediate in drug discovery. The propan-2-yl variant offers distinct advantages in reactions requiring milder deprotection conditions or tailored solubility profiles. Furthermore, the carbamate linkage’s stability under acidic and basic conditions makes it suitable for multi-step syntheses involving azetidine-containing pharmacophores. Investigating this compound provides insights into structure-activity relationships (SARs) critical for optimizing azetidine-based therapeutics.

Table 1: Key Structural and Chemical Properties of Propan-2-yl N-(Azetidin-3-yl)Carbamate

Properties

Molecular Formula |

C7H14N2O2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

propan-2-yl N-(azetidin-3-yl)carbamate |

InChI |

InChI=1S/C7H14N2O2/c1-5(2)11-7(10)9-6-3-8-4-6/h5-6,8H,3-4H2,1-2H3,(H,9,10) |

InChI Key |

ZIGWUQCEXUFSTK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)NC1CNC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl N-(azetidin-3-yl)carbamate can be synthesized through a series of chemical reactions. One common method involves the reaction of azetidine with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of propan-2-yl N-(azetidin-3-yl)carbamate may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl N-(azetidin-3-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted carbamates or azetidines.

Scientific Research Applications

Propan-2-yl N-(azetidin-3-yl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propan-2-yl N-(azetidin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The azetidine ring may also contribute to the compound’s biological activity by interacting with cellular receptors or other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of propan-2-yl N-(azetidin-3-yl)carbamate can be compared to the following analogs:

tert-Butyl N-(Azetidin-3-yl)Carbamate Hydrochloride

- CAS : 67376-94-7

- Structure : Features a tert-butyl carbamate group instead of propan-2-yl.

- This compound is listed by PharmaBlock Sciences as a building block for drug discovery .

- Price: Not specified in the evidence, but tert-butyl derivatives are generally cheaper; e.g., tert-butyl azetidine-1-carboxylate is priced at $29.0 per 250 mg .

tert-Butyl N-[1-(Azetidin-3-yl)Ethyl]Carbamate

- CAS : EN300-386141

- Structure : Includes an ethyl linker between the azetidine and tert-butyl carbamate.

- Properties : The ethyl spacer may enhance flexibility, allowing better accommodation in enzyme active sites. Molecular weight is 277.22 g/mol (with dihydrochloride salt) .

3-Methoxyazetidine Hydrochloride

- CAS : 148644-09-1

- Structure : Replaces the carbamate with a methoxy group.

- Priced at $241.0 per 100 grams, it is significantly cheaper than the target compound .

Methyl 1-Hydroxycyclopropane-1-Carboxylate

- CAS : 33689-29-1

- Structure : A cyclopropane derivative with ester and hydroxyl groups.

- Properties : Highlights the role of small-ring systems in modulating steric and electronic effects. Purity is listed at 95% .

Key Comparison Metrics

| Compound | CAS Number | Molecular Weight (g/mol) | Key Functional Group | Price (USD) | Purity |

|---|---|---|---|---|---|

| Propan-2-yl N-(azetidin-3-yl)carbamate | 1490916-34-1 | Not provided | Isopropyl carbamate | $495.0/1g | 97% |

| tert-Butyl N-(azetidin-3-yl)carbamate | 67376-94-7 | Not provided | tert-Butyl carbamate | Not listed | 95% |

| 3-Methoxyazetidine hydrochloride | 148644-09-1 | Not provided | Methoxy | $241.0/100g | 97% |

| tert-Butyl azetidine-1-carboxylate | 147621-21-4 | Not provided | tert-Butyl ester | $29.0/250mg | 97% |

Research Findings and Functional Insights

- Carbamate Stability : Carbamates like propan-2-yl N-(azetidin-3-yl)carbamate are less prone to hydrolysis than esters, making them suitable for prolonged biological activity .

- Azetidine Advantages : The azetidine ring’s small size and rigidity may reduce off-target interactions compared to bulkier heterocycles, though synthetic complexity contributes to its high cost .

- Its applications likely relate to its use as a synthetic intermediate or prodrug scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.